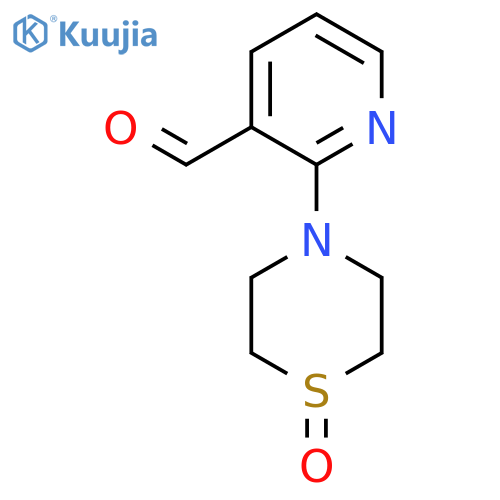Cas no 1697570-49-2 (2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde)

2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde
- 1697570-49-2
- EN300-725682
- 3-Pyridinecarboxaldehyde, 2-(1-oxido-4-thiomorpholinyl)-
-
- インチ: 1S/C10H12N2O2S/c13-8-9-2-1-3-11-10(9)12-4-6-15(14)7-5-12/h1-3,8H,4-7H2
- InChIKey: RAECQXAVQADAIG-UHFFFAOYSA-N
- ほほえんだ: S1(CCN(C2C(C=O)=CC=CN=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 224.06194880g/mol
- どういたいしつりょう: 224.06194880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 69.5Ų
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3(Predicted)
- ふってん: 514.3±50.0 °C(Predicted)
- 酸性度係数(pKa): 5.95±0.29(Predicted)
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-725682-1.0g |
2-(1-oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde |
1697570-49-2 | 1g |
$0.0 | 2023-06-06 |
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde 関連文献
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehydeに関する追加情報
Introduction to 2-(1-Oxo-1λ4-thiomorpholin-4-yl)pyridine-3-carbaldehyde (CAS No. 1697570-49-2)
2-(1-Oxo-1λ4-thiomorpholin-4-yl)pyridine-3-carbaldehyde (CAS No. 1697570-49-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. This article aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
The chemical structure of 2-(1-Oxo-1λ4-thiomorpholin-4-yl)pyridine-3-carbaldehyde is notable for its thiomorpholine ring and the presence of a carbonyl group. The thiomorpholine ring, a sulfur-containing heterocycle, imparts unique chemical and biological properties to the molecule. The carbonyl group at the 3-position of the pyridine ring further enhances its reactivity and functional versatility. These structural elements contribute to the compound's ability to interact with various biological targets, making it a valuable candidate for drug development.
The synthesis of 2-(1-Oxo-1λ4-thiomorpholin-4-yl)pyridine-3-carbaldehyde has been extensively studied, with several methodologies reported in the literature. One common approach involves the reaction of 3-formylpyridine with thiomorpholine oxide under appropriate conditions. This method typically yields high purity and good yields, making it suitable for large-scale production. Recent advancements in synthetic chemistry have also led to the development of more efficient and environmentally friendly synthesis routes, which are crucial for sustainable pharmaceutical manufacturing.
In terms of biological activity, 2-(1-Oxo-1λ4-thiomorpholin-4-yl)pyridine-3-carbaldehyde has demonstrated significant potential in various therapeutic areas. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preclinical studies have indicated that it can selectively target cancer cells by disrupting cell cycle progression and inducing apoptosis.
The mechanism of action of 2-(1-Oxo-1λ4-thiomorpholin-4-yl)pyridine-3-carbaldehyde is multifaceted. It is believed to exert its anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and chemokines. Furthermore, its anti-cancer activity is attributed to its ability to interfere with signaling pathways that are critical for cancer cell survival and proliferation. These findings have sparked interest in exploring this compound as a potential lead molecule for the development of novel therapeutic agents.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(1-Oxo-1λ4-thiomorpholin-4-yl)pyridine-3-carbaldehyde. Preliminary results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and pharmacokinetic properties. Ongoing studies aim to further elucidate its therapeutic potential and optimize dosing regimens for different indications.
In addition to its therapeutic applications, 2-(1-Oxo-1λ4-thiomorpholin-4-yl)pyridine-3-carbaldehyde has also been investigated for its use as a tool compound in chemical biology research. Its unique structural features make it an excellent probe for studying protein-protein interactions and signaling pathways in cellular systems. Researchers are leveraging this compound to gain insights into complex biological processes and identify new targets for drug discovery.
The future prospects for 2-(1-Oxo-1λ4-thiomorpholin-4-yl)pyridine-3-carbaldehyde are promising. Continued research efforts are focused on optimizing its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field, with the ultimate goal of translating these findings into effective treatments for various diseases.
In conclusion, 2-(1-Oxo-1λ4-thiomorpholin-4-yl)pyridine-3-carbaldehyde (CAS No. 1697570-49-2) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its promising biological activities, positions it as a valuable candidate for further development. As research progresses, it is likely that this compound will play an increasingly important role in advancing our understanding of disease mechanisms and developing new therapeutic strategies.
1697570-49-2 (2-(1-Oxo-1lambda4-thiomorpholin-4-yl)pyridine-3-carbaldehyde) 関連製品
- 2034616-39-0(2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol)
- 899744-42-4(N-(2-methyl-5-nitrophenyl)-N'-(4-phenoxyphenyl)ethanediamide)
- 1486638-09-8(5-(benzyloxy)-3-methyl-1-propyl-1H-pyrazol-4-amine)
- 2227723-16-0((2R)-4-(5-bromo-3-methylfuran-2-yl)butan-2-amine)
- 2022346-61-6(3-amino-1-(2-chlorothiophen-3-yl)methyl-1,2-dihydropyridin-2-one)
- 1214341-93-1(2-Fluorobiphenyl-6-acetonitrile)
- 934070-55-0(Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate)
- 1516391-42-6(2-2-(pyrrolidin-1-yl)phenylmorpholine)
- 1427452-99-0(methyl 4-amino-2-chloro-3-methoxybenzoate)
- 569688-24-0(Cyclohexanone, 2-[4-(dimethylamino)phenyl]-)